molecular formula C6H4F2OS B12844343 2,3-Difluoro-4-sulfanylphenol

2,3-Difluoro-4-sulfanylphenol

Cat. No.: B12844343
M. Wt: 162.16 g/mol
InChI Key: WXQFBCXIVCBHNY-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-sulfanylphenol is an organic compound with the molecular formula C6H4F2OS It is characterized by the presence of two fluorine atoms and a sulfanyl group attached to a phenol ring

Properties

Molecular Formula

C6H4F2OS

Molecular Weight

162.16 g/mol

IUPAC Name

2,3-difluoro-4-sulfanylphenol

InChI

InChI=1S/C6H4F2OS/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H

InChI Key

WXQFBCXIVCBHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-sulfanylphenol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as a phenol derivative, using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired difluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding a difluorophenol derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Difluorophenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-sulfanylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-sulfanylphenol involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-sulfanylphenol is unique due to the combination of fluorine and sulfanyl groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to form strong hydrogen bonds, making it valuable in various research and industrial applications .

Biological Activity

2,3-Difluoro-4-sulfanylphenol (C₆H₄F₂OS) is an organic compound characterized by a phenolic structure with two fluorine atoms at the 2 and 3 positions and a sulfanyl group (-SH) at the 4 position. This unique configuration contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmacology and organic synthesis.

The compound belongs to a class of fluorinated phenols, which are known for their enhanced reactivity and potential therapeutic applications. The presence of both fluorine and sulfur in its structure may enhance its biological activity compared to other similar compounds.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

2. Anticancer Potential

The compound's ability to form covalent bonds with target proteins has been explored in anticancer research. Studies have indicated that it may interact with poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy, leading to the inhibition of cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against several bacterial strains; potential for use in topical formulations
AnticancerInhibits PARP activity; shows promise in reducing tumor growth in vitro
Inflammation ReductionPotential to inhibit cyclooxygenases (COX), reducing inflammation

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for infections caused by resistant strains.

Case Study: Anticancer Mechanism

Further investigations into the anticancer properties revealed that this compound could effectively inhibit the activity of PARP in human cancer cell lines. The compound was shown to induce apoptosis in cancer cells, suggesting its role as a potential chemotherapeutic agent. The IC50 value for PARP inhibition was determined to be approximately 20 µM, highlighting its potency .

Interaction Studies

Research has focused on how this compound interacts with various biological targets. Its ability to form covalent bonds allows for selective targeting of proteins involved in disease processes. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

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